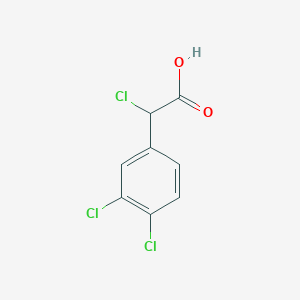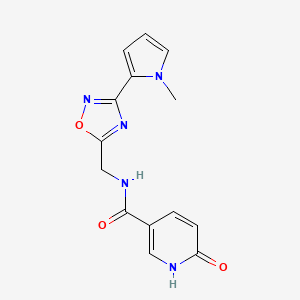
2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid” is a chemical compound with the CAS Number: 1490249-28-9 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 2-{[(tert-butoxycarbonyl)amino]methyl}pentanoic acid . It is stored at room temperature and comes in a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid or lump . The compound’s storage temperature is normal, and it is stored in a sealed, dry environment .Applications De Recherche Scientifique
Synthesis of Glucosamine Synthase Inhibitors
Boc-Dap-OH is used in the synthesis of inhibitors targeting glucosamine synthase, an enzyme involved in the biosynthesis of glucosamine, which is a critical component in the formation of bacterial cell walls and other glycosaminoglycans .
Myosin Kinase Inhibitor Development
This compound is utilized in creating synthetic peptides that act as inhibitors for myosin kinase, an enzyme that plays a role in muscle contraction and other cellular movements .
Peptide Synthesis with Metal Complexing Groups
Researchers employ Boc-Dap-OH for preparing peptides that contain metal complexing groups, which can be useful in studying metalloproteins or developing metal-based drugs .
Efflux Pump Inhibitors for Bacterial Infections
Derivatives of Boc-Dap-OH are used in preparing indole derivatives that serve as efflux pump inhibitors, which can be significant in treating and preventing bacterial infections by hindering the bacteria’s resistance mechanisms .
Solid Phase Synthesis of Peptidic Receptor Agonists
The compound is instrumental in the solid-phase synthesis of peptidic V1a receptor agonists, which are potential therapeutic agents for various physiological disorders .
Bioconjugation in Antibody-Drug Conjugates
Boc-Dap-OH finds application in bioconjugation processes, particularly in the field of antibody-drug conjugates (ADCs), which are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine. Alanine is a non-essential amino acid that plays a key role in the metabolism of glucose and organic acids.
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Propriétés
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFJZAKAIBBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2932207.png)
![1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2932210.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2932211.png)
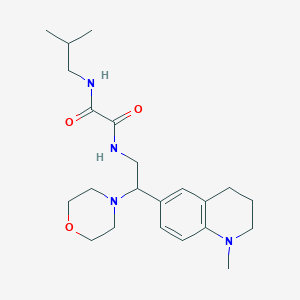
![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)

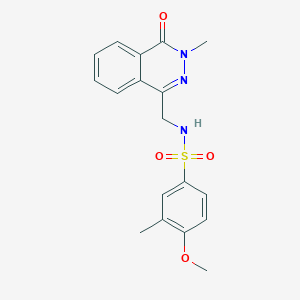
![3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2932221.png)
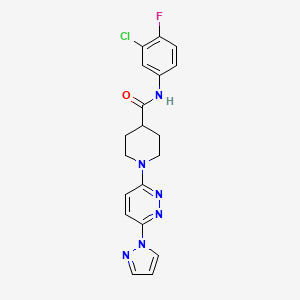

![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)
![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)
